molecular formula C13H19NO2 B2514509 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2309553-41-9

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2514509
M. Wt: 221.3
InChI Key: DBMGYZWPNJPGEJ-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural and pharmacological properties.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone involves the formation of the bicyclic ring system followed by the addition of the tetrahydro-2H-pyran-4-yl group to the enone moiety.

Starting Materials
Cyclopentadiene, Methacrolein, Sodium methoxide, Methanol, Tetrahydrofuran, Acetic acid, Sodium borohydride, Tetrahydro-2H-pyran-4-ol, Triethylamine, Methanesulfonyl chloride, Sodium bicarbonate, Ethyl acetate, Wate

Reaction
1. Cyclopentadiene is reacted with methacrolein in the presence of sodium methoxide to form the bicyclic ring system., 2. The resulting product is then treated with acetic acid to form the enone moiety., 3. Sodium borohydride is added to reduce the enone to the corresponding alcohol., 4. The alcohol is then reacted with methanesulfonyl chloride in the presence of triethylamine to form the mesylate., 5. Tetrahydro-2H-pyran-4-ol is added to the mesylate in the presence of sodium bicarbonate to form the desired product., 6. The product is extracted with ethyl acetate and purified by column chromatography to obtain the final compound.

Mechanism Of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone involves its binding to the nicotinic acetylcholine receptor. This receptor is a type of ion channel that is activated by the neurotransmitter acetylcholine. When (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone binds to this receptor, it can modulate its activity and reduce the reinforcing effects of drugs of abuse.

Biochemical And Physiological Effects

Studies have shown that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone can have a range of biochemical and physiological effects. One of the most significant effects is its ability to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve cognitive function and memory in animal models, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone for lab experiments is its ability to bind selectively to the nicotinic acetylcholine receptor. This selectivity makes it a valuable tool for studying the role of this receptor in addiction and other neuropsychiatric disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of addiction and cognitive disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the brain and behavior.

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for addiction. Studies have shown that this compound can bind to the nicotinic acetylcholine receptor, which plays a crucial role in addiction. By binding to this receptor, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone can reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-13(10-6-8-16-9-7-10)14-11-2-1-3-12(14)5-4-11/h1-2,10-12H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGYZWPNJPGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone

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